molecular formula C20H27NO3 B1343401 Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate CAS No. 898749-82-1

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate

Cat. No. B1343401
CAS RN: 898749-82-1
M. Wt: 329.4 g/mol
InChI Key: FKTYJRUTJNVVTD-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate, also known as E7OPH, is a chemical compound with a variety of applications in scientific research. It is a derivative of heptanoic acid, a seven-carbon fatty acid, and is commonly used as a reagent in organic synthesis. E7OPH has been studied extensively in the fields of biochemistry and physiology due to its ability to act as a substrate for enzymes involved in the metabolism of fatty acids. Additionally, the compound has been used in laboratory experiments to study the mechanism of action of certain enzymes and to investigate the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Photochemical Reactions

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate and related compounds undergo photochemical reactions in alcoholic solutions, leading to the formation of ω-substituted esters. Such reactions are crucial for understanding and developing photochemical synthesis methods for complex organic compounds (Tokuda, Watanabe, & Itoh, 1978).

Synthesis of Basic Skeletons of Penicillins

The compound plays a role in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins. This demonstrates its potential in the development of antibiotic agents, showing the versatility of this compound in synthesizing bioactive molecules (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

Colorimetric Chemosensors

This compound contributes to the development of colorimetric chemosensors for the detection of metal ions like Cu2+, Zn2+, and Co2+. Such chemosensors are essential for environmental monitoring and industrial processes, highlighting the compound's application in analytical chemistry (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Development of Heterocyclic Compounds

This compound is a precursor in the synthesis of various heterocyclic compounds with potential biological activities. These activities include antimicrobial and antifungal properties, underscoring the compound's significance in pharmaceutical research and development (Youssef, Abbady, Ahmed, & Omar, 2011).

properties

IUPAC Name

ethyl 7-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h6-10,15H,2-5,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTYJRUTJNVVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643518
Record name Ethyl 7-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898749-82-1
Record name Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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